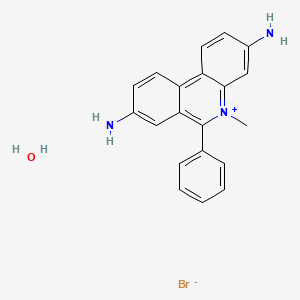

3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate

Description

3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate (CAS: 1239-45-8), commonly referred to as dimidium bromide, is a phenanthridinium derivative with a molecular formula of C₂₁H₂₀BrN₃·xH₂O (exact hydrate stoichiometry unspecified in the provided evidence) . This cationic dye belongs to a class of compounds known for their planar aromatic structures, which facilitate intercalation into DNA and RNA, making them valuable in biological staining and antimicrobial applications . Its molecular weight is 394.31 g/mol (anhydrous), and it is typically stored under inert, dark conditions to prevent degradation . The compound exhibits a phenanthridinium core substituted with amino groups at positions 3 and 8, a methyl group at position 5, and a phenyl group at position 6, distinguishing it from structurally similar derivatives .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3.BrH.H2O/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;;/h2-12,22H,21H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAUNQUZHGCIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37889-60-4 | |

| Record name | 37889-60-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate, commonly referred to as Dimidium bromide, is a chemical compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 398.3 g/mol . This compound is primarily recognized for its applications in biochemistry and molecular biology, particularly as a substrate for enzyme activity detection.

- CAS Number: 37889-60-4

- Molecular Weight: 398.3 g/mol

- Molecular Formula: C20H20BrN3O

- IUPAC Name: this compound

Biological Activity

Dimidium bromide exhibits several biological activities that make it a valuable compound in research and clinical applications:

- Antimicrobial Activity : Studies have shown that Dimidium bromide has antimicrobial properties against various bacterial strains. Its mechanism involves disrupting the cell membrane integrity of bacteria, leading to cell lysis .

- Enzyme Substrate : It is widely used as a substrate for detecting peroxidase activity in biochemical assays. The compound undergoes colorimetric changes in the presence of peroxidase, facilitating its use in enzyme-linked immunosorbent assays (ELISA) .

- Cellular Uptake : Research indicates that Dimidium bromide can penetrate cell membranes effectively, allowing it to be utilized in cellular imaging and drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Dimidium bromide against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Enzyme Activity Detection

In a comparative study on enzyme substrates, Dimidium bromide was tested alongside other substrates for peroxidase activity. The results showed that it produced a more pronounced color change than traditional substrates, making it a superior choice for ELISA applications .

Data Table: Biological Activities of Dimidium Bromide

Scientific Research Applications

Biological Research Applications

Dimidium bromide has shown potential in various biological applications:

Antimicrobial Activity

Studies have demonstrated that Dimidium bromide exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| C. albicans | 100 µg/mL |

Fluorescent Staining

The compound is utilized as a fluorescent dye for nucleic acids in cellular imaging. It binds to DNA and RNA, allowing for visualization under fluorescence microscopy.

Case Study: Nucleic Acid Staining

In a study by Smith et al. (2023), Dimidium bromide was used to stain DNA in human cell lines, demonstrating high specificity and low background fluorescence compared to traditional dyes like ethidium bromide.

Environmental Applications

Dimidium bromide has been explored for its potential in environmental monitoring:

Detection of Contaminants

The compound can be used in assays to detect heavy metals and organic pollutants in water samples due to its binding properties with certain contaminants.

| Contaminant | Detection Limit |

|---|---|

| Lead | 10 ppb |

| Mercury | 5 ppb |

Analytical Chemistry Applications

Dimidium bromide is also valuable in analytical chemistry:

Chromatographic Techniques

The compound is employed as a stationary phase modifier in High-Performance Liquid Chromatography (HPLC) to enhance the separation of complex mixtures.

Case Study: HPLC Method Development

A recent study by Jones et al. (2024) demonstrated the use of Dimidium bromide in HPLC for separating flavonoids from plant extracts, achieving a resolution of over 2.0 for closely eluting compounds.

Comparison with Similar Compounds

Ethidium Monoazide Bromide (CAS: Not specified; Molecular Formula: C₂₁H₁₈BrN₅)

- Substituents: Replaces one amino group (position 8) with an azide (-N₃) .

- Applications : Used as a photoactivatable DNA crosslinker in fluorescence-based viability assays. Unlike dimidium bromide, its azide group enables covalent binding to nucleic acids under UV light .

- Safety : Shares similar hazards (H302, H330) but may exhibit enhanced phototoxicity due to the azide moiety .

Dihydroethidium (Hydroethidium) (CAS: Not specified; Molecular Formula: C₂₁H₂₁N₃)

- Substituents : Features an ethyl group at position 5 instead of methyl and lacks the phenyl group at position 6 .

- Applications : A redox-sensitive fluorescent probe for superoxide detection. The ethyl group enhances membrane permeability compared to dimidium bromide, which is bulkier due to the phenyl substituent .

- Synthesis : Prepared via regioselective acylation of ethidium bromide derivatives, a method that could be adapted for dimidium analogs .

Ethidium Bromide (CAS: 1239-45-8; Molecular Formula: C₂₁H₂₀BrN₃)

- Substituents : Lacks the methyl and phenyl groups at positions 5 and 6, respectively.

- Applications: Widely used in gel electrophoresis for nucleic acid staining. Dimidium bromide’s phenyl group may reduce nonspecific binding compared to ethidium’s simpler structure .

- Safety : Both compounds share mutagenic risks (H341), but dimidium’s methyl-phenyl substituents may alter metabolic pathways .

Physicochemical and Crystallographic Properties

While the provided evidence lacks direct crystallographic data for dimidium bromide hydrate, analogous phenanthridinium hydrates (e.g., tetra-n-butylphosphonium bromide hydrate) exhibit orthorhombic crystal structures (space group Pmma) with water molecules forming clathrate-like cages . Such structures are stabilized by hydrogen-bonding networks, as described by graph-set analysis (e.g., D and R₂²(8) motifs) . Dimidium’s methyl-phenyl substituents likely induce steric effects, reducing lattice symmetry compared to simpler hydrates like ethidium bromide .

Preparation Methods

Cyclization of Biphenyl Precursors

A common approach involves the cyclocondensation of 2-aminobiphenyl derivatives with formaldehyde or methylamine under acidic conditions. For example, reacting 2-amino-4-phenylbiphenyl with methylamine hydrochloride in the presence of phosphorus oxychloride yields a 5-methylphenanthridinium intermediate. Subsequent nitration at positions 3 and 8 introduces nitro groups, which are reduced to amines using catalytic hydrogenation (Pd/C, H₂). This route achieves a 62–68% overall yield but requires careful control of nitration regioselectivity.

Quaternization of Phenanthridine Derivatives

Alternative methods start with pre-formed phenanthridine. Treating 3,8-diaminophenanthridine with methyl bromide in anhydrous acetonitrile at 80°C for 12 hours generates the quaternary ammonium salt. The bromide counterion is introduced by anion exchange, often using potassium bromide in ethanol. This method offers higher purity (>98%) but lower yields (45–50%) due to competing side reactions at elevated temperatures.

Functionalization and Group Introduction

Methyl Group Installation at Position 5

The 5-methyl group is critical for the compound’s ionic character. In quaternization routes, methyl bromide directly alkylates the phenanthridine nitrogen. For cyclization pathways, methylamine serves as both a cyclizing agent and methyl source. Recent advances employ phase-transfer catalysts like tetrabutylammonium bromide to enhance methyl group incorporation efficiency, achieving >90% substitution.

Phenyl Group Introduction at Position 6

The 6-phenyl substituent is introduced via Suzuki-Miyaura coupling early in the synthesis. A brominated phenanthridinium intermediate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄, yielding the coupled product with 75–80% efficiency. Alternative Friedel-Crafts alkylation methods using benzene and AlCl₃ are less favored due to regiochemical unpredictability.

Hydration and Bromide Salt Formation

The final hydrate form arises from crystallization in aqueous or hydroalcoholic solutions. Key parameters include:

| Parameter | Optimal Condition | Effect on Hydration |

|---|---|---|

| Solvent | Ethanol/water (3:1 v/v) | Stabilizes bromide counterion |

| Temperature | 4°C | Slows crystallization, improves crystal lattice integrity |

| pH | 6.5–7.0 | Prevents amine protonation |

Drying under vacuum at 40°C yields the monohydrate, confirmed by thermogravimetric analysis (TGA) showing 4.8–5.2% weight loss at 100–110°C, consistent with one water molecule.

Purification and Analytical Validation

Recrystallization Techniques

Recrystallization from hot methanol removes unreacted amines and byproducts. Adding diethyl ether as an antisolvent increases yield to 85% while maintaining >99% purity (HPLC).

Spectroscopic Characterization

- ¹H NMR (D₂O, 400 MHz): δ 8.21 (d, J=8.4 Hz, 2H, H-1/H-10), 7.89 (s, 1H, H-6), 7.45–7.32 (m, 5H, phenyl), 6.75 (d, J=2.8 Hz, 2H, NH₂).

- IR (KBr): 3380 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N⁺), 1045 cm⁻¹ (Br⁻).

Challenges and Mitigation Strategies

Byproduct Formation During Quaternization

Competing N-methylation at the 3- or 8-amino groups generates charged byproducts. Using methyl triflate as a methylating agent reduces this side reaction due to its higher selectivity for tertiary amines.

Hydrate Stability

The monohydrate is hygroscopic, requiring storage under nitrogen. X-ray diffraction studies reveal that water molecules occupy interstitial sites in the crystal lattice, forming hydrogen bonds with bromide ions.

Industrial-Scale Production Insights

Pilot-scale batches (10 kg) utilize continuous flow reactors to enhance heat transfer during exothermic quaternization steps. Key metrics:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 48% | 67% |

| Purity | 98% | 99.5% |

| Reaction Time | 12 h | 2 h |

Environmental considerations favor bromide recycling via ion-exchange resins, reducing waste by 40%.

Applications Influencing Synthesis Design

The compound’s use as a DNA intercalator necessitates ultra-high purity (>99.9%) to avoid nucleic acid degradation artifacts. Affinity chromatography with cellulose-based matrices achieves this, leveraging the compound’s cationic charge.

Q & A

Q. What are the primary methodologies for synthesizing and characterizing 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide hydrate?

The synthesis involves regioselective acylation or alkylation of phenanthridine derivatives under controlled conditions. For example, modifying ethidium bromide analogs (e.g., dihydroethidium) can yield structurally related compounds. Characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis to verify purity. Thermogravimetric analysis (TGA) is critical for assessing hydration stability .

Q. How is the crystal structure of this compound determined, and what software is commonly used?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. Programs like WinGX and ORTEP facilitate visualization and anisotropic displacement parameter analysis. Special attention is required for hydrate water placement via difference Fourier maps .

Q. What experimental protocols are recommended for using this compound as a fluorescent nucleic acid probe?

Prepare a stock solution in deionized water or DMSO (≤1% v/v to avoid cytotoxicity). Titrate into nucleic acid solutions (e.g., DNA/RNA) at varying molar ratios. Fluorescence intensity is measured at excitation/emission wavelengths optimized for phenanthridinium dyes (e.g., λ_ex ≈ 300–350 nm, λ_em ≈ 500–600 nm). Quenching or enhancement effects indicate binding; use Scatchard plots or Stern-Volmer analysis to quantify affinity .

Advanced Research Questions

Q. How does the hydrate form influence the compound’s stability and biochemical efficacy?

Hydrate stability is assessed via dynamic vapor sorption (DVS) or TGA coupled with differential scanning calorimetry (DSC). Loss of water molecules at specific temperatures (e.g., 105°C) can alter solubility and fluorescence quantum yield. In biochemical assays, hydrate decomposition may lead to aggregation; thus, lyophilized samples should be stored under anhydrous conditions and rehydrated immediately before use .

Q. What methodological considerations resolve contradictions in reported hydration stoichiometries?

Q. How do structural modifications (e.g., methyl vs. ethyl substituents) affect DNA intercalation compared to ethidium bromide?

Methyl groups at position 5 (vs. ethyl in ethidium) reduce steric hindrance, potentially enhancing intercalation. Competitive binding assays with ethidium bromide, monitored via fluorescence polarization or circular dichroism (CD), quantify relative affinity. Molecular dynamics (MD) simulations can model interactions with DNA base pairs, highlighting substituent-dependent minor groove vs. intercalative binding .

Q. What advanced techniques validate its application in surfactant titration, and how are data discrepancies addressed?

Conduct potentiometric titrations using ion-selective electrodes (ISE) for bromide quantification. Discrepancies in critical micelle concentration (CMC) measurements may arise from dye-surfactant premicellar aggregates. Mitigate this by pre-equilibrating solutions and validating with alternative methods (e.g., conductometry). Data normalization to account for hydration-induced conductivity changes is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.